molecular formula C23H21N5O3 B4230346 N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4230346
M. Wt: 415.4 g/mol
InChI Key: FBKITJUUISLMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as BDMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of triazoles and has been found to possess a wide range of biological activities. BDMP has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroprotection.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not completely understood. However, it has been suggested that N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine exerts its biological effects by inhibiting key enzymes and signaling pathways involved in cancer cell growth and survival. N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to induce cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells. In neurons, N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to protect against oxidative stress and inflammation. It also promotes neurite outgrowth and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is its potent biological activity against cancer cells and neuroprotective effects. N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been found to have relatively low toxicity, making it a promising lead compound for drug discovery. However, one of the limitations of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not completely understood, which can make it difficult to optimize its biological activity.

Future Directions

There are several future directions for the study of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential direction is the development of more potent derivatives of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine that have improved solubility and selectivity for specific targets. Another direction is the investigation of the effects of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in animal models of cancer and neurodegenerative diseases. Furthermore, the elucidation of the mechanism of action of N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine could lead to the development of more effective therapeutics for cancer and neurodegenerative diseases.

Scientific Research Applications

N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields. In cancer research, N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines. It works by inhibiting the proliferation of cancer cells and inducing apoptosis. N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been studied for its neuroprotective properties and has been found to protect neurons from oxidative stress and inflammation. Furthermore, N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been investigated for its potential use in drug discovery as a lead compound for the development of new therapeutics.

properties

IUPAC Name

[5-(benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-11-10-17(13-20(19)31-2)22(29)28-23(25-14-16-7-4-3-5-8-16)26-21(27-28)18-9-6-12-24-15-18/h3-13,15H,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKITJUUISLMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-benzyl-1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

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